An In-depth Technical Guide to 4-(3,5-Dichlorophenyl)butanoic Acid
An In-depth Technical Guide to 4-(3,5-Dichlorophenyl)butanoic Acid
Introduction
4-(3,5-Dichlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. While specific literature on this exact isomer is sparse, its structural motif is of significant interest to researchers in medicinal chemistry and drug development. The presence of a dichlorinated phenyl ring attached to a butanoic acid chain makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, analytical characterization methods, and potential applications, drawing from established knowledge of structurally related compounds.
It is important to note that a specific CAS (Chemical Abstracts Service) number for 4-(3,5-Dichlorophenyl)butanoic acid is not readily found in major chemical databases, suggesting it may be a novel or less-common compound. The information herein is presented to guide researchers in its potential synthesis and characterization.
Chemical and Physical Properties
The properties of 4-(3,5-Dichlorophenyl)butanoic acid can be predicted based on its structure. A summary of its key identifiers and predicted properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ |
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | 4-(3,5-dichlorophenyl)butanoic acid |
| SMILES | C1=C(C=C(C=C1Cl)Cl)CCCC(=O)O |
| InChI | InChI=1S/C10H10Cl2O2/c11-8-4-7(5-9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)[1] |
| Predicted XlogP | 3.3[1] |
| Predicted Hydrogen Bond Donor Count | 1 |
| Predicted Hydrogen Bond Acceptor Count | 2 |
| Predicted Rotatable Bond Count | 4 |
Synthesis and Purification
Proposed Synthetic Workflow
A hypothetical two-step synthesis is outlined below, starting from 3,5-dichlorobenzoyl chloride and succinic anhydride via a Friedel-Crafts acylation to form the keto acid intermediate, followed by a reduction.
Caption: Proposed two-step synthesis of 4-(3,5-Dichlorophenyl)butanoic acid.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., nitrobenzene), add succinic anhydride at a temperature maintained below 5°C.
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Slowly add 3,5-dichlorobenzoyl chloride to the reaction mixture, ensuring the temperature does not exceed 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
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Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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The resulting precipitate, the crude keto acid, is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Synthesis of 4-(3,5-Dichlorophenyl)butanoic acid
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Via Clemmensen Reduction:
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Reflux the 4-(3,5-dichlorophenyl)-4-oxobutanoic acid with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid in a suitable solvent such as toluene.
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The reaction progress should be monitored by TLC.
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Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
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Via Wolff-Kishner Reduction:
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Heat a mixture of the keto acid, hydrazine hydrate, and potassium hydroxide in a high-boiling point solvent like diethylene glycol.
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Water and excess hydrazine are distilled off as the reaction proceeds.
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After cooling, the reaction mixture is acidified with a mineral acid, and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic extracts are then washed, dried, and concentrated.
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Purification:
The final product, 4-(3,5-Dichlorophenyl)butanoic acid, can be purified by column chromatography on silica gel or by recrystallization to achieve the desired purity.
Analytical Characterization
The identity and purity of the synthesized 4-(3,5-Dichlorophenyl)butanoic acid would be confirmed using standard analytical techniques. Based on data from structurally similar compounds, the following characterizations are expected:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as triplets and a quintet for the protons of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (with different chemical shifts for the chlorine-substituted and unsubstituted carbons), and the aliphatic carbons of the butanoic acid chain. For comparison, the carboxylic acid and amide carbons in 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid appear at δ 174.6 and 171.7 ppm, respectively.[2]
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Mass Spectrometry (MS):
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Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 233.09 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.
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Infrared (IR) Spectroscopy:
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The IR spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region. For a similar compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the amide C=O stretch is observed at 1689 cm⁻¹.[3]
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Applications in Research and Drug Development
While direct biological activity data for 4-(3,5-Dichlorophenyl)butanoic acid is not available, its structure suggests it could be a valuable building block in medicinal chemistry.
As a Key Intermediate
Halogenated aromatic fatty acids and their derivatives are frequently used as intermediates in the synthesis of more complex, biologically active molecules. For instance, a structurally related compound, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, is an intermediate in the synthesis of sertraline, a widely used antidepressant.[4]
Scaffold for Novel Therapeutics
The dichlorophenyl motif is present in numerous pharmacologically active compounds. This structural feature can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. By derivatizing the carboxylic acid group of 4-(3,5-Dichlorophenyl)butanoic acid into esters, amides, or other functional groups, a library of novel compounds could be generated for biological screening.
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Potential as Dopamine Receptor Ligands: Research into dopamine D3 receptor antagonists has identified molecules containing a dichlorophenylpiperazine moiety linked to an arylamide via a butyl chain as having high binding affinity.[5] This suggests that derivatives of 4-(3,5-dichlorophenyl)butanoic acid could be explored for their potential activity on dopamine receptors.
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Antimicrobial and Antifungal Agents: Derivatives of 4-(3,4-Dichlorophenyl)-4-oxo-butanoic acid have been synthesized and shown to possess antimicrobial and antifungal activities.[6] This indicates that the dichlorophenylbutanoic acid scaffold may be a promising starting point for the development of new anti-infective agents.
The workflow for such a derivatization and screening process is visualized below.
Caption: Workflow for derivatization and biological screening.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-(3,5-Dichlorophenyl)butanoic acid. However, based on the safety profiles of butanoic acid and other chlorinated aromatic compounds, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
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First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]
Conclusion
4-(3,5-Dichlorophenyl)butanoic acid represents a potentially valuable, yet underexplored, chemical entity for researchers in organic synthesis and drug discovery. While lacking a designated CAS number and extensive characterization in the public domain, its synthesis and properties can be reasonably inferred from well-documented analogous compounds. This guide provides a foundational framework for its synthesis, characterization, and potential applications, encouraging further investigation into its utility as a scaffold for novel therapeutic agents. As with any chemical research, all experimental work should be conducted with appropriate safety precautions.
References
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. Available from: [Link]
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PubChemLite - 4-(3,5-dichlorophenyl)butanoic acid (C10H10Cl2O2). Available from: [Link]
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Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3 (PDF). Available from: [Link]
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4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. Available from: [Link]
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4-[(4-Chlorophenyl)carbamoyl]butanoic Acid - MDPI. Available from: [Link]
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N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists - PubMed. Available from: [Link]
Sources
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- 5. N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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